1H,2H-Pyrimido[4,5-B]quinolin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
189765-09-1 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1H-pyrimido[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C11H7N3O/c15-11-12-6-8-5-7-3-1-2-4-9(7)13-10(8)14-11/h1-6H,(H,12,13,14,15) |
InChI Key |
RSOUYDHGTVTMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC(=O)NC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h,2h Pyrimido 4,5 B Quinolin 2 One and Its Analogs
Traditional Synthetic Approaches
Traditional methods for the synthesis of the pyrimido[4,5-b]quinoline core often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing quinoline (B57606) scaffold. These methods are well-established and offer reliable pathways to the target molecules.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of 1H,2H-pyrimido[4,5-b]quinolin-2-one. These reactions typically involve the reaction of a bifunctional quinoline derivative with a one-carbon synthon, leading to the formation of the pyrimidinone ring.
One of the most direct routes to this compound involves the cyclization of 2-aminoquinoline-3-carboxamide (B1276296) derivatives. In this approach, the amino and carboxamide groups on the quinoline ring react with a suitable C1 source to form the fused pyrimidine ring. For instance, the reaction of 2-aminoquinoline-3-carboxamide with ethyl chloroformate in pyridine (B92270) has been shown to yield the target compound. This method provides a straightforward pathway to the desired heterocyclic system.
The reaction of 2-amino-3-cyanoquinoline derivatives with urea (B33335) is a key method for synthesizing 1H,2H-pyrimido[4,5-b]quinolin-2-ones. This process involves the initial formation of a ureido intermediate, which then undergoes intramolecular cyclization to yield the final product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the resulting pyrimido[4,5-b]quinolin-2-one. For example, heating 2-amino-3-cyanoquinoline with an excess of urea at high temperatures is a common procedure.
The cyclization of ortho-amino cyano or ortho-amino carboxamide quinolines with urea, thiourea (B124793), or guanidine (B92328) is a versatile method for introducing the pyrimidinone, thiopyrimidinone, or aminopyrimidine moiety, respectively. The reaction of 2-amino-3-cyanoquinoline with urea at elevated temperatures leads to the formation of 4-amino-1H-pyrimido[4,5-b]quinolin-2-one. Similarly, using thiourea results in the corresponding 2-thioxo derivative, which can be a precursor to other analogs. Guanidine hydrochloride can also be employed to synthesize 2,4-diaminopyrimido[4,5-b]quinolines.
| Reactant | Reagent | Product |
| 2-Amino-3-cyanoquinoline | Urea | 4-Amino-1H-pyrimido[4,5-b]quinolin-2-one |
| 2-Amino-3-cyanoquinoline | Thiourea | 4-Amino-1H-pyrimido[4,5-b]quinoline-2-thione |
| 2-Amino-3-cyanoquinoline | Guanidine | 2,4-Diaminopyrimido[4,5-b]quinoline |
Formamide (B127407) serves as a versatile reagent in the synthesis of pyrimido[4,5-b]quinolines, acting as both a reactant and a solvent. For example, heating 2-amino-3-cyanoquinoline in an excess of formamide can lead to the formation of 4-aminopyrimido[4,5-b]quinoline. Acetic anhydride (B1165640) is often used as a cyclizing agent. The reaction of 2-aminoquinoline-3-carboxamides with acetic anhydride can lead to the formation of 2-methyl-1H-pyrimido[4,5-b]quinolin-2-one derivatives. This approach introduces a methyl group at the 2-position of the pyrimidinone ring.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound and its analogs. These reactions involve the combination of three or more starting materials in a one-pot procedure to form the final product, which incorporates all or most of the atoms of the reactants.
A notable MCR for the synthesis of pyrimido[4,5-b]quinolin-2-one derivatives is the Biginelli-type reaction. While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, analogous strategies have been adapted for quinoline systems. For instance, a one-pot synthesis of 4-aryl-3,4-dihydropyrimido[4,5-b]quinolin-2(1H)-ones can be achieved through a three-component reaction of 2-aminoquinoline, an aromatic aldehyde, and ethyl acetoacetate (B1235776) in the presence of a catalyst. This approach allows for the rapid generation of a library of substituted pyrimido[4,5-b]quinolin-2-ones by varying the aldehyde component.
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| 2-Aminoquinoline | Aromatic Aldehyde | Ethyl Acetoacetate | Various Lewis or Brønsted acids | 4-Aryl-3,4-dihydropyrimido[4,5-b]quinolin-2(1H)-one |
One-Pot Syntheses involving Aromatic Aldehydes, Dimedone, and 6-Amino-1,3-dimethyluracil (B104193).
A prominent and widely utilized one-pot synthesis for pyrimido[4,5-b]quinoline derivatives involves the condensation of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov This three-component reaction is a powerful tool for creating a diverse library of these heterocyclic compounds. nih.gov The reaction proceeds through a series of steps, likely initiated by a Knoevenagel condensation between the aromatic aldehyde and dimedone, followed by a Michael addition of 6-amino-1,3-dimethyluracil and subsequent cyclization and dehydration to afford the final product. nih.gov The versatility of this method lies in the ability to vary the aromatic aldehyde, leading to a wide range of substituted pyrimido[4,5-b]quinolines. nih.govacs.org
For instance, the reaction of various benzyloxy benzaldehydes or benzylic-1,2,3-triazol-4-yl-methoxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil has been successfully employed to synthesize novel derivatives. nih.gov This highlights the robustness of this synthetic protocol in accommodating different functional groups on the aldehyde component.
Reactions with Barbituric Acid and Derivatives.
The synthesis of pyrimido[4,5-b]quinolines can also be achieved through multicomponent reactions involving barbituric acid or its derivatives. rsc.org These reactions provide an alternative pathway to construct the core heterocyclic system. While the specific combination of reactants may vary, the fundamental principle of a one-pot condensation leading to the fused ring system remains. These approaches have been instrumental in expanding the structural diversity of pyrimido[4,5-b]quinoline analogs. researchgate.net
Catalyst-Mediated MCRs.
The efficiency and selectivity of the multicomponent synthesis of pyrimido[4,5-b]quinolines are often enhanced by the use of catalysts. A wide array of catalysts, both acidic and basic, have been explored to facilitate these transformations.
DABCO (1,4-diazabicyclo[2.2.2]octane) has been identified as an efficient, inexpensive, and basic catalyst for the one-pot synthesis of pyrimido[4,5-b]quinoline derivatives from aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. nih.govacs.org This catalyst promotes the reaction effectively under solvent-free conditions at elevated temperatures. nih.govacs.org
L-Proline has been utilized as a catalyst in the multicomponent reaction for the synthesis of related heterocyclic systems, demonstrating its potential applicability in pyrimido[4,5-b]quinoline synthesis. researchgate.net
Zirconium-based catalysts , such as Zirconium tetrachloride (ZrCl4) and Zirconia (ZrO2) nanoparticles, have been reported to be effective in promoting the synthesis of various heterocyclic compounds, and their potential in the synthesis of pyrimido[4,5-b]quinolines is an area of interest.
Triethylbenzylammonium Chloride and Choline Chloride/Oxalic Acid , as examples of ionic liquids and deep eutectic solvents, represent a greener alternative to traditional volatile organic solvents and can also act as catalysts, promoting the reaction through various interactions.
Other notable catalysts that have been successfully employed include Trityl chloride (TrCl), which acts as a neutral catalyst under reflux conditions in chloroform (B151607). nih.govresearchgate.net A variety of other catalytic systems have also been investigated, such as [TSSECM], SBA-15/PrN(CH2PO3H2)2, nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], [H2-DABCO][ClO4]2, nano-[Fe3O4@- SiO2@R-NHMe2][H2PO4], N,N-diethyl-N-sulfoethanaminium chloride, Fe3O4@Cellulose sulfuric acid, [bmim]Br, nanocrystalline MgO, glycolic acid-supported cobalt ferrite, and Agar-entrapped sulfonated DABCO. nih.gov
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| DABCO | Solvent-free, 90 °C | Inexpensive, basic, efficient | nih.govacs.org |
| Trityl chloride (TrCl) | Chloroform, reflux | Neutral catalyst | nih.govresearchgate.net |
| L-Proline | - | Organocatalyst | researchgate.net |
| Various Acidic/Basic Catalysts | Varied | Wide applicability | nih.gov |
Modern and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methodologies focus on reducing environmental impact by utilizing energy-efficient techniques and environmentally benign reaction media.
Microwave-Assisted Synthesis.
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrimido[4,5-b]quinolines. nih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The one-pot, three-component condensation of 2-aminoquinoline-3-carbonitrile, N,N-dimethylformamide dimethyl acetal, and primary amines under microwave irradiation provides a facile and efficient route to pyrimido[4,5-b]quinoline-4-amines without the need for a catalyst. researchgate.net Similarly, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been efficiently achieved via a microwave-assisted one-pot multicomponent reaction. nih.gov
Ultrasound-Assisted Reactions.
Ultrasound irradiation is another non-conventional energy source that has been successfully applied to the synthesis of pyrimido[4,5-b]quinolindiones. researchgate.netcitedrive.comroyalsocietypublishing.orgnih.gov This method, often referred to as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. royalsocietypublishing.org The ultrasound-assisted one-pot, three-component synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives from aminopyrimidinones, dimedone, and aromatic aldehydes has been reported, offering experimental simplicity and good yields without the need for metallic catalysts. researchgate.netnih.gov
Solvent-Free Conditions and Aqueous Media.
Conducting reactions under solvent-free conditions or in aqueous media are key strategies in green chemistry to minimize the use of hazardous organic solvents. The DABCO-catalyzed synthesis of pyrimido[4,5-b]quinoline derivatives, for example, proceeds efficiently under solvent-free conditions. nih.govacs.org This approach not only reduces environmental pollution but also simplifies the work-up procedure.
The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. The development of synthetic methods for pyrimido[4,5-b]quinolines in aqueous media represents a significant advancement towards more sustainable chemical processes. ufms.br For instance, the synthesis of quinoline derivatives has been successfully carried out in an HCl solution, highlighting the potential for aqueous-based syntheses of related heterocyclic systems. ufms.br
| Method | Key Features | Reference |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | nih.govresearchgate.net |
| Ultrasound-Assisted Reactions | Enhanced reaction rates, good yields, often catalyst-free | researchgate.netcitedrive.comroyalsocietypublishing.orgnih.gov |
| Solvent-Free Conditions | Reduced waste, simplified work-up | nih.govacs.org |
| Aqueous Media | Environmentally benign, safe, and cost-effective | ufms.br |
Application of Reusable Catalysts
The development of sustainable synthetic protocols has led to the exploration of various reusable catalysts for the synthesis of pyrimido[4,5-b]quinoline derivatives. These catalysts offer significant advantages, including reduced cost, simplified product purification, and minimized environmental impact.
One notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), a commercially available and inexpensive basic catalyst. DABCO has been effectively employed in the one-pot, multi-component synthesis of pyrimido[4,5-b]quinoline derivatives under solvent-free conditions at elevated temperatures. nih.govnih.gov The reaction proceeds by mixing an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil with a catalytic amount of DABCO. nih.gov The catalyst can be easily removed after the reaction by washing with aqueous ethanol, allowing for straightforward product isolation. nih.gov
Another approach involves the use of trityl chloride (TrCl) as a neutral, homogeneous organocatalyst. researchgate.net This catalyst has been successfully applied to the multicomponent cyclization of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in chloroform under reflux conditions. researchgate.net The use of a neutral catalyst is advantageous as it avoids the harsh acidic conditions that can be detrimental to sensitive functional groups. researchgate.net
In a move towards more environmentally friendly and easily separable catalysts, a bio-based magnetic nanocatalyst, Fe3O4@nano-cellulose/Sb(V), has been developed. capes.gov.br This heterogeneous catalyst has been utilized in the three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone or 1,3-indanedione, and aromatic aldehydes under solvent-free conditions at 70°C. capes.gov.br A key benefit of this catalyst is its magnetic nature, which allows for simple separation from the reaction mixture using an external magnet, enabling its reuse in subsequent reactions. capes.gov.br
Table 1: Application of Reusable Catalysts in the Synthesis of Pyrimido[4,5-b]quinoline Analogs
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|
| DABCO | Aromatic aldehyde, dimedone, 6-amino-1,3-dimethyluracil | Solvent-free, 90 °C | High | Not specified | nih.govnih.gov |
| Trityl chloride (TrCl) | Aromatic aldehydes, dimedone, 6-amino-1,3-dimethyluracil | Chloroform, reflux | High | Not specified | researchgate.net |
| Fe3O4@nano-cellulose/Sb(V) | Aromatic aldehydes, dimedone/1,3-indanedione, 6-amino-2-(methylthio)pyrimidin-4(3H)-one | Solvent-free, 70 °C | High | Yes | capes.gov.br |
Regioselectivity and Stereoselectivity in Synthesis
The regioselectivity and stereoselectivity of the reactions leading to pyrimido[4,5-b]quinolines are critical aspects that determine the final structure and, consequently, the biological activity of the synthesized compounds. The formation of the specific this compound isomer is dependent on the chosen synthetic route and the nature of the starting materials.
A significant challenge in the synthesis of this heterocyclic system is controlling the regiochemistry of the cyclization step. The Friedländer annulation, a classical method for quinoline synthesis, can lead to mixtures of linear and angularly fused products depending on the substrate. researchgate.net The regioselectivity of the Friedländer reaction is influenced by the nature of the substituents on the reactants and the reaction conditions. researchgate.net
In the context of multi-component reactions for the synthesis of pyrimido[4,5-b]quinoline-diones, the use of specific catalysts can play a crucial role in directing the regiochemical outcome. For instance, L-proline has been utilized as an organocatalyst in a one-pot, three-component reaction of anilines, aldehydes, and barbituric acids in water. rsc.orgrsc.org This method has been reported to afford 5-arylpyrimido[4,5-b]quinoline-diones with good regioselectivity. rsc.orgrsc.org The proposed mechanism suggests that L-proline activates the reactants, guiding the cyclization to the desired product. rsc.org
Another synthetic strategy that influences regioselectivity is oxidative cyclization. A novel synthesis of pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones (also known as 5-deazaflavins) has been achieved through the oxidative coupling of 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils). rsc.orgrsc.org This method provides a specific pathway to the 2,4-dione scaffold.
While progress has been made in controlling regioselectivity, the stereoselective synthesis of chiral this compound analogs remains a less explored area. In the L-proline catalyzed reaction mentioned earlier, although a chiral catalyst is used, the resulting pyrimido[4,5-b]quinoline-dione products are obtained as a racemic mixture, indicating that the catalyst does not induce stereoselectivity in the formation of the chiral center. rsc.org This highlights the need for the development of new synthetic methodologies that can provide enantiomerically pure or enriched pyrimido[4,5-b]quinoline derivatives, which would be of great interest for biological and pharmacological studies. A review article has noted that stereoselective syntheses can occur through various organic reactions, suggesting the potential for future developments in this area. eurekaselect.com
Table 2: Regioselective Synthesis of Pyrimido[4,5-b]quinoline Analogs
| Synthetic Method | Reactants | Catalyst/Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Three-component reaction | Anilines, aldehydes, barbituric acids | L-proline, water | 5-Arylpyrimido[4,5-b]quinoline-diones | Good regioselectivity for the formation of the pyrimido[4,5-b]quinoline scaffold. | rsc.orgrsc.org |
| Oxidative cyclization | 5,5′-Arylmethylenebis-(6-alkylamino-3-methyluracils) | Diethyl azodiformate | Pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones | Specific synthesis of the 2,4-dione scaffold. | rsc.orgrsc.org |
| Friedländer Annulation | 2-Aminobenzaldehyde derivatives and ketones | Various (base or acid catalysis) | Polysubstituted quinolines | Regioselectivity is dependent on substrate and conditions, can lead to linear or angular products. | researchgate.net |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| This compound |
| 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils) |
| 5-aryl-pyrimido-[4,5-b]quinoline-diones |
| 5-arylpyrimido[4,5-b]quinoline-diones |
| 6-amino-1,3-dimethyluracil |
| 6-amino-2-(methylthio)pyrimidin-4(3H)-one |
| barbituric acid |
| dimedone |
| Fe3O4@nano-cellulose/Sb(V) |
| L-proline |
| pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones |
Chemical Reactivity and Functionalization of 1h,2h Pyrimido 4,5 B Quinolin 2 One Derivatives
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Acylation)
The pyrimido[4,5-b]quinoline scaffold, being an electron-rich aromatic system, is amenable to electrophilic substitution reactions. General reviews on the reactivity of this class of compounds indicate that reactions such as halogenation (chlorination, bromination) and acylation are viable methods for introducing functional groups onto the aromatic portions of the molecule. These reactions typically target the quinoline (B57606) part of the fused system. For instance, the reactivity of 5-polyfluoroalkyl-5-deazaalloxazines, a type of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, has been explored, demonstrating their capacity to undergo various transformations. researchgate.net
Nucleophilic Substitution Reactions
Nucleophilic substitution is a prominent reaction pathway for functionalizing pyrimido[4,5-b]quinoline derivatives, particularly when leaving groups such as halogens are present. In 2,4,10-trichloropyrimido[5,4-b]quinoline, a related isomer, the chlorine atoms on the pyrimidine (B1678525) ring are readily displaced by strong nucleophiles. With amines, the substitution occurs sequentially, allowing for controlled derivatization. unar.ac.id Similarly, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, and azido (B1232118) groups, which are valuable for further synthetic elaboration. mdpi.com
The efficiency of these substitutions can be influenced by catalysts. Studies on the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) have shown a significant role for acid and base catalysis in achieving the desired substitution products. researchgate.net This highlights that the reaction conditions can be tuned to optimize the synthesis of specific N-heteroaromatic derivatives. Furthermore, post-polymerization modification of polymers containing perfluorophenyl quinoline units has been achieved via nucleophilic aromatic substitution, demonstrating the reaction's utility in materials science. mdpi.com
Oxidation and Reduction Pathways
The pyrimidine portion of the pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione system, also known as 5-deazaflavins, exhibits characteristic oxidation-reduction behavior. Treatment of these compounds with concentrated aqueous potassium hydroxide (B78521) can lead to an intermolecular oxidation-reduction process. This results in the formation of 1,5-dihydro-5-deazaflavins and 1,5-dihydro-5-deazaflavin-5-ones. This reactivity underscores the redox-active nature of the heterocyclic core.
Conversely, these 5-deazaflavin compounds can act as oxidizing agents. They have been shown to oxidize amines to the corresponding carbonyl compounds. In this process, the 5-deazaflavin is reduced to its 1,5-dihydro form. This reduced species can then be re-oxidized back to the original 5-deazaflavin by atmospheric air, enabling its use in catalytic amounts for oxidation reactions.
Cyclization and Cyclocondensation Reactions of Derivatives
Functionalized pyrimido[4,5-b]quinoline derivatives are excellent precursors for constructing more elaborate, polycyclic heterocyclic systems through cyclization and cyclocondensation reactions.
A key strategy involves the use of a hydrazinyl group as a reactive handle. For example, 2-hydrazinyltetrahydropyrimido[4,5-b]quinolin-4(3H)-one can be reacted with various reagents to build new fused rings. nih.gov Its reaction with:
Carbon disulfide leads to the formation of a fused triazole ring, yielding a triazolotetrahydropyrimido[4,5-b]quinoline. nih.gov
Potassium thiocyanate affords an aminotriazolopyrimido[4,5-b]quinoline. nih.gov
Malononitrile results in a diaminopyrazolopyrimido[4,5-b]quinoline. nih.gov
Furthermore, Schiff bases derived from the hydrazinyl precursor can undergo cyclization. Reaction with mercaptoacetic acid converts N-arylidene hydrazinepyrimido[4,5-b]quinoline derivatives into the corresponding thiazolidinonepyrimido[4,5-b]quinolines. nih.gov
Another important functional group for cyclocondensation is the formyl group introduced via the Vilsmeier-Haack reaction. The resulting β-chlorovinylaldehyde derivatives can be further elaborated. For instance, the reaction of a 6-chloro-7-carbaldehyde derivative with o-phenylenediamine (B120857) under microwave irradiation yields a complex imine-containing product, demonstrating a rapid method for building new ring systems onto the core scaffold. nih.govresearchgate.net
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org This reaction has been effectively applied to 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives, which possess an active methylene (B1212753) group within their dimedone-derived carbocyclic ring. nih.govresearchgate.net
The reaction is typically performed using the Vilsmeier-Haack (VH) reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org It regioselectively targets the C7 position, leading to the formation of β-chlorovinylaldehyde derivatives in good yields. nih.govresearchgate.net The use of ultrasound irradiation has been shown to assist this transformation, aligning with green chemistry principles by potentially reducing reaction times and improving efficiency. nih.govresearchgate.net This formylation introduces a versatile aldehyde functionality, which serves as a key intermediate for subsequent cyclization and condensation reactions to build more complex molecular architectures. nih.govresearchgate.net
Table 1: Examples of Vilsmeier-Haack Formylation of Pyrimido[4,5-b]quinoline Derivatives This is an interactive table. You can sort and filter the data.
| Starting Material (Substituents) | Product (Structure) | Yield (%) | Reference |
|---|---|---|---|
| 5-phenyl, 2-methoxy, 3-methyl | 6-Chloro-2-methoxy-8,8-dimethyl-4-oxo-5-phenyl-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 70 | nih.govresearchgate.net |
| 5-(4-chlorophenyl), 2-methoxy, 3-methyl | 6-Chloro-5-(4-chlorophenyl)-2-methoxy-3,8,8-trimethyl-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 60 | researchgate.net |
| 5-phenyl, 2-(methylthio), 3-methyl | 6-Chloro-3,8,8-trimethyl-2-(methylthio)-4-oxo-5-phenyl-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 70 | nih.gov |
| 5-(4-chlorophenyl), 2-(methylthio), 3-methyl | 6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 79 | nih.gov |
| 5-(3,4,5-trimethoxyphenyl), 2-methoxy, 3-methyl | 6-Chloro-2-methoxy-3,8,8-trimethyl-4-oxo-5-(3,4,5-trimethoxyphenyl)-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 75 | nih.gov |
Derivatization Strategies for Structural Diversity
Achieving structural diversity in the pyrimido[4,5-b]quinoline family is paramount for developing structure-activity relationships. One of the most powerful and efficient methods is the use of one-pot multi-component reactions (MCRs). nih.govsharif.edunih.gov These reactions allow for the rapid assembly of the core heterocyclic structure from simple, commercially available precursors like aromatic aldehydes, dimedone or barbituric acid, and various 6-aminopyrimidine derivatives. nih.govsharif.edunih.gov By simply changing one of the initial components, a new derivative can be synthesized, making MCRs a cornerstone for generating chemical libraries.
Beyond the initial synthesis, specific reactions on the pre-formed scaffold can generate further diversity. The Dimroth rearrangement, for example, has been employed to synthesize a series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, providing a route to derivatives with different substitution patterns than those accessible through direct condensation. nih.gov
Fusing or attaching other heterocyclic rings to the pyrimido[4,5-b]quinoline scaffold is a common strategy to create novel chemical entities.
Triazole : Triazole moieties have been incorporated using several methods. One approach involves the cyclization of a 2-hydrazinylpyrimido[4,5-b]quinoline derivative with reagents like carbon disulfide to form a fused triazolo[4,3-c]pyrimido[4,5-b]quinoline system. nih.gov An alternative strategy uses modern "click chemistry." In this method, a 1,2,3-triazole ring is introduced by starting a multi-component reaction with an aldehyde that already contains an azide (B81097) group, which is later converted to the triazole via a copper-catalyzed azide-alkyne cycloaddition. nih.gov
Thiadiazole : The synthesis of pyrimido[4,5-b]quinoline derivatives directly fused or substituted with a thiadiazole ring is not extensively documented in the surveyed literature.
Indole (B1671886) : Indole can be incorporated as a nucleophile. The reaction of indole with 5-polyfluoroalkyl-5-deazaalloxazines (a class of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones) has been described, demonstrating a C-C bond formation at the 5-position of the pyrimidoquinoline core. researchgate.net
Isoxazole (B147169) : While the direct attachment of an isoxazole ring to a pre-formed pyrimido[4,5-b]quinoline is not a commonly reported transformation, isoxazole derivatives themselves are important precursors for building the quinoline portion of the target scaffold. For example, the synthesis of isoxazolo[5,4-b]quinolines can be achieved through the cyclization of substituted quinoline oximes. kchem.org
Modification at Specific Positions (e.g., Methoxy (B1213986) Substituents)
The modification of methoxy substituents on the 1H,2H-pyrimido[4,5-b]quinolin-2-one core and its analogues is a critical aspect of the chemical space exploration for this class of compounds. The primary mode of introducing these substituents is through the condensation of appropriately substituted precursors. For instance, the synthesis of various 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives has been accomplished using 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one as a key starting material in conjunction with aromatic aldehydes. nih.gov This approach allows for the incorporation of a methoxy group at the 2-position of the final pyrimidoquinoline structure.
Similarly, methoxy groups on the pendant aryl ring at the 5-position are readily introduced by utilizing methoxy-substituted benzaldehydes in multicomponent reactions. One such example is the synthesis of 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, where 4-((2-fluorobenzyl)oxy)-3-methoxybenzaldehyde serves as the aldehyde component. nih.gov Another study reports the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones through an acetic acid-mediated multicomponent reaction. ntu.edu.sg
While the incorporation of methoxy groups is well-documented, their subsequent chemical modification is a less explored but equally important area. One notable reaction is the nucleophilic substitution of chloro groups with methoxide (B1231860). In a study on the related 2,4,10-trichloropyrimido[5,4-b]quinoline system, treatment with strong nucleophiles like sodium methoxide resulted in the replacement of the halogen atoms on the pyrimidine ring with methoxy groups. mdpi.com This highlights a viable method for the introduction of methoxy substituents that can potentially be further functionalized.
A significant transformation of a methoxy group on a related quinoline scaffold involves O-demethylation. In the synthesis of substituted 4-methoxy-1H-quinolin-2-ones, a 2,4-dimethoxyquinoline (B1594175) intermediate is refluxed with glacial acetic acid and hydrochloric acid to yield the final 4-methoxy-1H-quinolin-2-one. researchgate.net This reaction demonstrates the selective hydrolysis of one methoxy group, providing a route to hydroxylated quinolinones which can serve as handles for further derivatization.
The following data table summarizes the synthesis of methoxy-substituted pyrimido[4,5-b]quinoline derivatives and related compounds, showcasing the starting materials and the resulting products.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Reference |
| 6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one | Dimedone | Aromatic Aldehyde | 5-Aryl-2-methoxy-tetrahydropyrimido[4,5-b]quinoline-4,6-dione | nih.gov |
| 4-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde | Dimedone | 6-Amino-1,3-dimethyluracil (B104193) | 5-(4-((2-Fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | nih.gov |
| 2,4,10-Trichloropyrimido[5,4-b]quinoline | Sodium Methoxide | - | 2,4-Dimethoxy-10-chloropyrimido[5,4-b]quinoline | mdpi.com |
| Substituted 2,4-dichloroquinoline | Sodium Methoxide | - | Substituted 2,4-dimethoxyquinoline | researchgate.net |
| Substituted 2,4-dimethoxyquinoline | Glacial Acetic Acid, Hydrochloric Acid | - | Substituted 4-methoxy-1H-quinolin-2-one | researchgate.net |
Table 1. Synthesis of Methoxy-Substituted Pyrimido[4,5-b]quinolines and Related Derivatives
Further research into the selective modification of methoxy groups on the this compound core, such as O-demethylation to reveal a reactive hydroxyl group or nucleophilic displacement, will undoubtedly expand the synthetic utility of these compounds and allow for the creation of a wider array of derivatives for various applications.
Structural Elucidation and Analytical Characterization of 1h,2h Pyrimido 4,5 B Quinolin 2 One Compounds
Spectroscopic Techniques
Spectroscopy is the cornerstone for the structural elucidation of novel pyrimido[4,5-b]quinoline compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the complete molecular picture.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of pyrimido[4,5-b]quinoline derivatives in solution. ¹H NMR provides detailed information about the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
In the ¹H NMR spectra of pyrimido[4,5-b]quinoline derivatives, protons in different parts of the fused ring system resonate at characteristic chemical shifts. For instance, aromatic protons typically appear in the downfield region (δ 6.5-9.0 ppm), while protons of aliphatic or alicyclic moieties, such as those in tetrahydropyrimido[4,5-b]quinoline systems, are found further upfield. nih.govcu.edu.eg Protons on nitrogen atoms (N-H) often appear as broad singlets and their chemical shift can be highly dependent on the solvent and concentration. researchgate.netresearchgate.net For example, in a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, the NH proton was observed in the spectra. cu.edu.eg Similarly, in the ¹H NMR spectrum of ethyl N-[3-cyano-1,4,5,6,7,8-hexahydro-4-phenylquinolin-2-yl]formimidate, a precursor to a pyrimidoquinoline system, the NH proton appeared as a singlet at δ 8.55 ppm. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing the number and type of carbon atoms. The carbonyl carbon (C=O) of the pyrimidone ring is particularly diagnostic, appearing significantly downfield. For example, the ¹³C NMR spectrum of a formylated pyrimido[4,5-b]quinoline derivative showed the carbonyl carbon (C=O) at δ 162.2 ppm and the aldehyde carbon (CHO) at δ 192.2 ppm. nih.gov The signals for carbons in the quinoline (B57606) and pyrimidine (B1678525) rings are observed in the aromatic region, and their specific shifts are influenced by the nature and position of substituents. nih.govresearchgate.net
| Compound | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
|---|---|---|---|---|
| 6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | CDCl₃ | 1.11 (s, 3H, CH₃), 1.43 (s, 3H, CH₃), 2.29 (d, J=17.4 Hz, 1H, CH₂), 2.60 (s, 3H, SCH₃), 2.94 (d, J=18.8 Hz, 1H, CH₂), 3.43 (s, 3H, NCH₃), 5.25 (s, 1H, CH), 7.24 (d, J=8.6 Hz, 2H, CH), 7.30 (d, J=8.4 Hz, 2H, CH), 9.66 (s, 1H, CHO), 12.41 (s, 1H, NH) | Not Provided | nih.gov |
| 5-(4-Chlorophenyl)-3,8,8-trimethyl-2-methoxy-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | CDCl₃ | 1.13 (s, 3H, CH₃), 1.48 (s, 3H, CH₃), 2.36 (d, J=17.2 Hz, 1H, CH₂), 2.97 (d, J=17.4 Hz, 1H, CH₂), 3.30 (s, 3H, OCH₃), 5.23 (s, 1H, CH), 7.27–7.31 (m, 4H, CH), 9.66 (s, 1H, CHO), 11.74 (s, 1H, NH), 13.14 (s, 1H, NH) | 27.3 (CH₃), 27.5 (CH₃), 29.0 (CH), 33.0 (C), 37.0 (OCH₃), 49.3 (CH₂), 90.7 (C), 112.6 (C), 125.5 (C), 128.9 (2x CH), 129.2 (2x CH), 133.1 (C), 140.7 (C), 141.3 (C), 146.2 (C), 147.3 (C), 151.1 (C), 162.2 (C), 192.2 (CHO) | nih.gov |
| N-Methylpyrimido[4,5-b]quinoline-4-amine | DMSO-d₆ | 3.24 (s, N-methyl), 7.64–9.46 (m, aromatic) | Data confirms proposed structure | researchgate.net |
| 10-Cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)octahydropyrimido[4,5-b]quinolin-4-one | DMSO-d₆ | 1.45 (m, 2H, CH₂), 1.50-1.81 (m, 4H, 2 CH₂), 1.52 (t, 2H, CH₂), 1.65 (m, 2H, CH₂), 1.74 (m, 2H, CH₂), 1.75-2.20 (q, 4H, 2CH₂), 1.82 (t, 2H, CH₂), 2.50 (m, 1H, CH), 3.78 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 4.40 (s, 1H, CH), 5.50 (s, 2H, NH₂), 6.61-7.70 (m, 7H, Ar-H), 11.30 (s, 1H, NH) | Not Provided | phcogj.com |
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of 1H,2H-pyrimido[4,5-b]quinolin-2-ones, the most prominent absorption band is typically that of the carbonyl (C=O) stretching vibration of the pyrimidone ring, which appears in the region of 1660-1730 cm⁻¹. nih.govphcogj.com The exact frequency depends on the electronic environment and potential for hydrogen bonding. Another key feature is the N-H stretching vibration, usually observed as a sharp or broad band between 3100 and 3500 cm⁻¹. nih.govresearchgate.net The presence of aromatic C-H and C=C stretching vibrations further confirms the heterocyclic backbone. For instance, the IR spectrum of a pyrimido[4,5-b]quinoline derivative showed characteristic bands at 3529 cm⁻¹ (NH), 1722 cm⁻¹ (C=O), and 1660 cm⁻¹ (C=N/C=C). nih.gov
| Compound | N-H Stretch | C=O Stretch | C=N / C=C Stretch | Reference |
|---|---|---|---|---|
| 5-(4-Chlorophenyl)-3,8,8-trimethyl-2-methoxy-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 3529 | 1722 | 1660, 1521 | nih.gov |
| 6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde | 3478 | 1727 | 1562 | nih.gov |
| 10-Cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)octahydropyrimido[4,5-b]quinolin-4-one | 3500, 3437 | 1744, 1728 | 1630, 1615 | phcogj.com |
| 3-n-Butyl-5-(4-chlorophenyl)-3,4,5,6,7,8,9,10-octahydro-4-iminopyrimido[4,5-b]quinoline-2(1H)-thione | 3425 | N/A (Thione) | N/A | researchgate.net |
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. In the analysis of pyrimido[4,5-b]quinoline derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. nih.govphcogj.comnih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the unambiguous determination of the elemental composition. mdpi.com The fragmentation pattern can help to identify different substructures within the molecule as stable fragments are formed.
| Compound | Ionization Method | Molecular Ion (m/z) | Reference |
|---|---|---|---|
| 10-Cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)octahydropyrimido[4,5-b]quinolin-4-one | EI | 580 (M⁺) | phcogj.com |
| 2-(2-(10-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-2-yl)-4-oxoquinazolin-3(4H)-yl)isoindoline-1,3-dione | EI | Not Provided | researchgate.net |
| 5-(4-(Benzyloxy)phenyl)-1,3,8,8-tetramethyl-10-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4,5,8,9,10-octahydropyrimido[4,5-b]quinolin-2,4-dione | Not specified | 566.4 | nih.gov |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the absolute configuration of chiral centers and for understanding the supramolecular architecture, including intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov
Studies on pyrimido[4,5-b]quinoline derivatives have utilized single-crystal X-ray diffraction to confirm their structures unequivocally. nih.gov For example, the analysis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones confirmed the molecular geometry and revealed the presence of strong C–H⋯O and N–H⋯O intermolecular hydrogen bonds that dictate the crystal packing. nih.gov Such analyses provide precise measurements of bond lengths and angles, which can be compared with theoretical values from computational methods like Density Functional Theory (DFT) to further validate the findings. nih.gov In related heterocyclic systems, X-ray analysis has been crucial for understanding how molecules bind to biological targets. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental values are compared against the theoretically calculated percentages for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.govphcogj.com This method is routinely used in conjunction with spectroscopic techniques to provide a complete and validated characterization of newly synthesized pyrimido[4,5-b]quinoline compounds. researchgate.netphcogj.com
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 10-Cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)octahydropyrimido[4,5-b]quinolin-4-one | C₃₃H₃₆N₆O₄ | C: 68.26, H: 6.25, N: 14.47 | C: 68.76, H: 6.35, N: 14.83 | phcogj.com |
| 3-n-Butyl-5-(4-chlorophenyl)-3,4,5,6,7,8,9,10-octahydro-4-iminopyrimido[4,5-b]quinoline-2(1H)-thione | C₂₁H₂₅ClN₄S | C: 62.90, H: 6.28, N: 13.97 | C: 63.15, H: 6.45, N: 13.83 | researchgate.net |
| 2-(2-(10-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-2-yl)-4-oxoquinazolin-3(4H)-yl)isoindoline-1,3-dione | C₃₇H₃₆N₆O₆ | C: 67.26, H: 5.49, N: 12.72 | C: 67.15, H: 5.30, N: 12.91 | researchgate.net |
Computational and Theoretical Investigations of 1h,2h Pyrimido 4,5 B Quinolin 2 One Systems
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrimido[4,5-b]quinoline systems, offering insights that complement experimental data. nih.gov
Electronic Structure Analysis
DFT calculations are instrumental in elucidating the electronic structure of 1H,2H-Pyrimido[4,5-B]quinolin-2-one and its analogs. ekb.eg Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity and kinetic stability of these molecules. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net For instance, in some pyrimidohexahydroquinoline derivatives, the HOMOs are distributed over the dihydropyridine (B1217469) unit, while in others, they are spread over the pyrimidinone unit, indicating how substitutions can influence the electronic distribution. nih.gov
Molecular Electrostatic Potential (MEP) analysis is another crucial aspect of electronic structure studies. It helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov This information is valuable for understanding intermolecular interactions, such as drug-receptor binding. nih.gov
The electronic properties of quinoline (B57606) derivatives, including those with a pyrimido fusion, are also investigated for their potential in bio-imaging, owing to their fluorescence characteristics. nih.gov The electron-donating and intense π–π* transitions in these molecules make them suitable as selective fluorophores. nih.gov
Energetics and Conformational Analysis
Computational methods are employed to determine the most stable conformations of pyrimido[4,5-b]quinoline derivatives. By calculating the total energy of different isomers, researchers can predict the most likely three-dimensional structures. For example, MM2 calculations have been used to compare the stability of different isomers of pyrimidoquinoline-containing structures. researchgate.net DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to optimize the molecular geometry, and the results are frequently validated by comparison with single-crystal X-ray diffraction data. nih.gov Such studies have shown good agreement between theoretical and experimental geometrical parameters like bond lengths and bond angles. nih.gov
Tautomeric Preferences and Equilibria
Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, which can exist in different tautomeric forms. researchgate.net The relative stability of these tautomers can be assessed using DFT calculations, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects. researchgate.net For instance, in related quinolinone systems, the equilibrium between different tautomers can be influenced by substituent effects and the solvent environment. researchgate.netnih.gov In some ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine systems, it has been shown that the tautomeric equilibrium can be controlled by conformational states, which has potential applications in the development of molecular switches. mdpi.com The keto-enol tautomerism in 4-hydroxy-2-quinolinones is a well-studied example, where different tautomeric forms can coexist. researchgate.net
Reaction Mechanism Studies (e.g., Proposed Mechanisms, Transition States)
Understanding the reaction mechanisms for the synthesis of pyrimido[4,5-b]quinolines is crucial for optimizing reaction conditions and improving yields. Computational studies can provide insights into plausible reaction pathways and the structures of transition states.
One common synthetic route involves the multicomponent reaction of aminopyrimidinones, dimedone, and aromatic aldehydes, which is believed to proceed through a Mannich-type reaction sequence. nih.gov Another approach is the microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes. researchgate.net This reaction involves the hydrolysis of both the amino and chloro groups. researchgate.net
A plausible mechanism for the formation of some pyrimidohexahydroquinolines involves the initial formation of a β-enaminonitrile, which then reacts with other reagents like triethyl orthoformate or oxalyl chloride to yield the final pyrimidoquinoline derivative. researchgate.net DFT simulations have been used to support the proposed reaction pathways for these transformations. nih.gov The synthesis of functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones can also be achieved through a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines, which avoids the need for unstable substituted 2-aminobenzaldehydes. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques, including molecular docking, are widely used to investigate the interactions between pyrimido[4,5-b]quinoline derivatives and biological targets. These studies are crucial for understanding the molecular basis of their biological activity and for designing more potent compounds.
For example, molecular docking studies have been performed on pyrimido[4,5-b]quinoline derivatives to explore their binding modes with enzymes such as the main protease (Mpro) of SARS-CoV-2 and DNA gyrase. nih.govnih.gov These studies have identified key interactions, such as hydrogen bonds and halogen bonds, that contribute to the binding affinity. nih.gov In some cases, molecular dynamics simulations are also performed to investigate the stability of the ligand-protein complex and the tendency of the compounds to bind to the active sites of proteins. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are essential for identifying the structural features of pyrimido[4,5-b]quinoline derivatives that are critical for their biological activity. These studies provide valuable information for the rational design of new compounds with improved potency and selectivity.
For pyrimido[4,5-c]quinoline-1(2H)-ones, SAR studies have revealed that a combination of electronic and steric factors of substituents on the quinoline ring influences their cytotoxic activity. nih.gov In a 3D-QSAR study of pyrimido-isoquinolin-quinone compounds with anti-MRSA activity, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. nih.gov These models indicated that the steric, electronic, and hydrogen-bond acceptor properties of the compounds are important for their antibacterial activity. nih.gov
The following table provides a summary of some QSAR study findings for pyrimido-isoquinolin-quinones:
| Model | q² | r² | Number of Components (N) |
| CoMFA | 0.660 | 0.938 | 5 |
| CoMSIA | 0.596 | 0.895 | 5 |
Data from a study on pyrimido-isoquinolin-quinones with anti-MRSA activity. nih.gov
These models were validated using the Y-randomization method, which confirmed that the initial models were not the result of random correlation. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a crucial step in understanding the key molecular features necessary for a compound to interact with a specific biological target. For pyrimido[4,5-b]quinoline systems, this modeling has been instrumental in identifying the essential structural motifs for their anticancer properties.
Studies targeting Human Epidermal Growth Factor Receptor 2 (HER2), a key protein in breast cancer, have identified essential pharmacophoric features within the pyrimido[4,5-b]quinoline scaffold. nih.govresearchgate.net These models highlight the importance of the quinoline and pyrimidine (B1678525) rings in forming a core structure that can be strategically substituted to enhance binding affinity. researchgate.net For instance, in a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, the pharmacophore consists of the core heterocycle with specific substitutions on the phenyl and N-aryl moieties that are critical for dual inhibition of EGFR and HER2. nih.gov The design of these compounds often draws inspiration from the known pharmacophoric features of established inhibitors, adapting the pyrimido[4,5-b]quinoline framework to fit the target's active site. rsc.org
Descriptor Analysis
Descriptor analysis, particularly through Quantitative Structure-Activity Relationship (QSAR) models, provides a mathematical correlation between the chemical structure of a compound and its biological activity. This analysis relies on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
For quinoline derivatives, QSAR models have been developed to predict their inhibitory activity against proteins like the ATP-binding cassette B transporter (ABCB1), which is involved in multidrug resistance in cancer. nih.gov These models utilize both 2D and 3D descriptors to explain the origin of the compounds' activity and to guide the design of new derivatives with enhanced effects. nih.gov Structure-Activity Relationship (SAR) studies on pyrimidohexahydroquinoline derivatives have shown that the nature of substituents on the core structure significantly influences their cytotoxic activity. For example, the presence of a hexahydroquinoline core is a vital scaffold for anticancer activity, and modifications to this core lead to variations in inhibitory action. rsc.org
Biological Activities and Mechanistic Insights of 1h,2h Pyrimido 4,5 B Quinolin 2 One Derivatives Excluding Clinical, Dosage, Safety
Anti-cancer Activity and Antimitotic Effects (Mechanism-focused)
Derivatives of pyrimido[4,5-b]quinoline have shown notable anti-cancer and antimitotic properties, operating through various mechanisms to inhibit cancer cell growth and proliferation. researchgate.netnih.gov
Inhibition of Enzyme Systems
A primary mechanism of the anti-cancer action of these derivatives is the inhibition of key enzyme systems crucial for cancer cell survival and growth.
Complex Enzyme Inhibition: Some 1H,2H,3H,4H-Pyrimido[4,5-b]quinoline-2,4-dione derivatives act as small molecule inhibitors of complex enzymes, binding to them and preventing their normal function, which has been observed in mammalian cell cultures. biosynth.com
EGFR and HER2 Inhibition: Certain pyrimido[4,5-b]quinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). unar.ac.idresearchgate.net For instance, quinoline-carboxamide derivatives have shown significant EGFR inhibitory activity. unar.ac.idresearchgate.net Additionally, a series of N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones were synthesized and evaluated as potential anticancer agents, with some compounds showing promising activity against the MCF-7 breast cancer cell line and good inhibition of the HER2 assay. nih.gov
PI3K, DNA-PK, and PDE3A Inhibition: Benzo unar.ac.idnih.govoxazin-4-ones, which can be used in the synthesis of pyrimido[4,5-b]quinoline derivatives, have demonstrated significant inhibitory activity against DNA-PK, PI3K, and PDE3A enzymes. unar.ac.idresearchgate.net
BET Bromodomain Inhibition: While not directly stated for 1H,2H-Pyrimido[4,5-B]quinolin-2-one, related heterocyclic compounds are being explored as inhibitors of various cellular targets, indicating a potential avenue for future research into the specific enzymatic inhibitory activities of this compound class.
Interaction with Cellular Pathways
These derivatives also exert their anti-cancer effects by interfering with fundamental cellular pathways that regulate cell division and death.
Cell Cycle Arrest: Several studies have demonstrated that pyrimido[4,5-b]quinoline derivatives can induce cell cycle arrest in cancer cells. For example, one derivative was found to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.govnih.govresearchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Apoptosis Induction: A key mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com Certain derivatives have been shown to up-regulate pro-apoptotic proteins such as p53, Bax, and caspase-3 and down-regulate the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This shift in the balance of apoptotic proteins leads to the controlled death of cancer cells. nih.govnih.govresearchgate.net DNA fragmentation, a hallmark of apoptosis, has also been observed in cells treated with these compounds. nih.govresearchgate.net
Antimicrobial Properties (Antibacterial, Antifungal)
Pyrimido[4,5-b]quinoline derivatives have demonstrated significant antimicrobial properties, showing activity against a range of bacteria and fungi. researchgate.netunar.ac.idresearchgate.netnih.govnih.gov The structural features of these compounds play a crucial role in their antimicrobial efficacy. unar.ac.idresearchgate.net
Assessment of Broad-Spectrum Activity
Research has shown that various derivatives of pyrimido[4,5-b]quinoline exhibit broad-spectrum antimicrobial activity.
Antibacterial Activity: Studies have reported the activity of these compounds against both Gram-positive bacteria (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli, S. typhi). researchgate.net Some derivatives have shown antibacterial potential with significant zones of inhibition compared to standard drugs like ampicillin. nih.gov
Antifungal Activity: Several derivatives have also been found to be effective against fungal strains such as Aspergillus terrus and Aspergillus flavus. researchgate.net In some cases, the antifungal activity of these compounds was comparable to or even higher than the reference drug nystatin. nih.gov Notably, certain derivatives recorded higher antifungal activity against C. albicans than the drug amphotericin B. nih.gov
Mechanistic Studies on Antimicrobial Action
The antimicrobial action of pyrimido[4,5-b]quinoline derivatives is believed to stem from their ability to inhibit essential microbial enzymes.
Enzyme Inhibition: Docking studies have suggested that these compounds can bind to and inhibit microbial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the survival of many microorganisms. By inhibiting these enzymes, the pyrimido[4,5-b]quinoline derivatives disrupt critical cellular processes in bacteria and fungi, leading to their demise. nih.gov The presence of a thio-function in the molecule appears to enhance the antimicrobial effect. nih.gov
Anti-inflammatory and Analgesic Activities (Mechanism-focused)
In addition to their anti-cancer and antimicrobial properties, certain pyrimido[4,5-b]quinoline derivatives have been investigated for their anti-inflammatory and analgesic effects. nih.govnih.govresearchgate.netcapes.gov.br
The mechanism behind these activities is thought to be related to the inhibition of inflammatory pathways. While the precise molecular targets for the anti-inflammatory and analgesic effects of this compound derivatives are still under investigation, some studies have reported moderate anti-inflammatory activities for certain tested compounds. nih.gov The structural modifications on the pyrimido[4,5-b]quinoline scaffold are crucial for these pharmacological properties. nih.gov
Antioxidant Activity
Derivatives of the pyrimido[4,5-b]quinoline scaffold have demonstrated notable antioxidant properties in various in vitro assays. These compounds are capable of scavenging free radicals, which are implicated in a multitude of disease pathologies.
A study investigating a series of novel pyrimido[5,4-c]quinoline derivatives, which are isomeric to the [4,5-b] series, revealed significant antioxidant potential. bohrium.com Specifically, 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one and 5-methyl-2-thioxo-2,3-dihydro-1H- bohrium.comnih.govunar.ac.idtriazepino[6,5-c]quinolin-6(7H)-one were identified as having considerable activity across a panel of antioxidant assays, including DPPH radical scavenging, Trolox equivalent antioxidant capacity (TEAC), ferric reducing antioxidant power (FRAP), superoxide (B77818) radical scavenging, metal chelating, and nitric oxide scavenging assays. bohrium.com
Another study focusing on pyrimido[4,5-b]quinoline-4-one derivatives highlighted several compounds as promising antioxidant agents, even more so than the standard ascorbic acid in some cases. unar.ac.idresearchgate.net The antioxidant potential of these compounds is often attributed to their ability to donate hydrogen or electrons, thereby neutralizing reactive oxygen species. The presence and position of functional groups on the pyrimido[4,5-b]quinoline core are crucial determinants of this activity. unar.ac.id
Research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also demonstrated promising antioxidant activity. Specifically, compounds 3g and 3h from this series exhibited significant DPPH radical scavenging activity at a concentration of 10 µM.
| Compound | Antioxidant Assay | Activity | Reference |
| 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one | DPPH, TEAC, FRAP, Superoxide Scavenging, Metal Chelating, Nitric Oxide Scavenging | Significant | bohrium.com |
| 5-methyl-2-thioxo-2,3-dihydro-1H- bohrium.comnih.govunar.ac.idtriazepino[6,5-c]quinolin-6(7H)-one | DPPH, TEAC, FRAP, Superoxide Scavenging, Metal Chelating, Nitric Oxide Scavenging | Significant | bohrium.com |
| Compound 3g | DPPH Radical Scavenging | 70.6% scavenging at 10 µM | |
| Compound 3h | DPPH Radical Scavenging | 73.5% scavenging at 10 µM | |
| Trolox (Standard) | DPPH Radical Scavenging | 77.6% scavenging at 10 µM |
Other Reported Biological Activities
Beyond their antioxidant capacity, derivatives of the pyrimido[4,5-b]quinoline and related quinoline (B57606) structures have been explored for a range of other important biological activities.
Antihistaminic Activity
While several sources mention that pyrimido[4,5-b]quinoline derivatives possess potential antiallergic or antihistaminic properties, specific studies detailing the evaluation of this compound derivatives for antihistaminic activity, including H1-receptor antagonism, are not extensively available in the reviewed literature. nih.govresearchgate.net This indicates a potential area for future research to explore and quantify this specific biological effect for this class of compounds.
Antimalarial Activity
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research has extended to pyrimido[4,5-b]quinoline derivatives, which have shown promise in this area. Some of these compounds have been reported to exhibit activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. The development of hybrid molecules incorporating the quinoline scaffold continues to be an active area of research for new antimalarial agents.
HIV-RT Inhibitory Activity
The inhibition of HIV-1 reverse transcriptase (RT) is a critical strategy in the management of HIV/AIDS. A number of quinolin-2-one derivatives have been synthesized and evaluated for their ability to inhibit this crucial viral enzyme. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
One study synthesized a series of 4-substituted quinolin-2-one alkaloids and tested their in vitro activity against HIV-1 RT. bohrium.com The results highlighted that certain derivatives were potent inhibitors of the enzyme. The data from this study is summarized in the table below.
| Compound | X | Y | R | IC50 (µM) |
| 4a1 | Cl | S | H | 5.6 |
| 4a2 | Cl | S | 3,5-CH3 | 0.21 |
| 4a3 | H | S | 3,5-CH3 | 18 |
| 4b1 | Cl | SO | H | 8.9 |
| 4d2 | Cl | SO2 | 3,5-CH3 | 0.15 |
| Efavirenz (Control) | - | - | - | 0.006 |
Structural Requirements for Biological Efficacy (General SAR Discussion)
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. The nature, position, and orientation of substituents on the heterocyclic ring system play a pivotal role in determining their efficacy and selectivity for various biological targets.
In the context of HIV-RT inhibitory activity , specific structural features are crucial for potent inhibition. For the quinolin-2-one derivatives, the presence of a chlorine atom at the C-6 position was found to significantly increase potency. bohrium.com Furthermore, the nature of the substituent at the 4-position and the linker connecting it to another aromatic ring are critical for binding to the allosteric pocket of the HIV-1 RT enzyme. For instance, a dimethyl-substituted phenylthio group at position 4, combined with a C-6 chloro substituent, resulted in a highly potent compound (4a2 ). bohrium.com Similarly, a dimethyl-substituted phenylsulfonyl group in the same positions also led to high potency (4d2 ). bohrium.com This suggests that a combination of electronic and steric factors governs the interaction with the enzyme's active site.
Regarding antimicrobial activity , which often correlates with other biological effects, the functional groups and their locations on the pyrimido[4,5-b]quinoline scaffold are known to be primary determinants of activity. unar.ac.idresearchgate.net Docking studies have suggested that these molecules can effectively interact with key bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).
Derivatives and Analogs of 1h,2h Pyrimido 4,5 B Quinolin 2 One
Structural Modifications and Their Impact on Research Focus
The synthetic accessibility of the pyrimido[4,5-b]quinoline skeleton allows for extensive structural modifications. Substituents can be introduced at various positions on both the quinoline (B57606) and pyrimidine (B1678525) rings, significantly influencing the molecule's physicochemical and biological properties.
Key areas of modification include:
The Quinoline Ring: The benzene (B151609) portion of the quinoline ring is a common site for substitution. Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire system.
The Pyrimidine Ring: The nitrogen atoms and the carbonyl group of the pyrimidine ring are key handles for derivatization. For example, N-alkylation or N-arylation can modulate lipophilicity and steric bulk.
Position 4 of the Quinoline Moiety: This position is often substituted with aryl or other functional groups, which has been shown to be a critical determinant for certain biological activities. nih.gov
The primary research focus for these modifications has been the exploration of their biological potential. Many derivatives have been synthesized and evaluated for activities such as anticancer, antimicrobial, anti-inflammatory, and analgesic effects. nih.govunar.ac.idnih.gov For instance, a study investigating pyrimido[4,5-c]quinoline-1(2H)-ones revealed that substituents on the quinoline ring could lead to compounds with low micromolar and sub-micromolar cytotoxicity against various human cancer cell lines. nih.gov The specific nature and position of these substituents create a complex structure-activity relationship (SAR), where a combination of electronic and steric factors can dictate the potency and selectivity of the compounds. nih.gov
Table 1: Examples of Structural Modifications and Their Reported Research Focus
| Modification Site | Substituent Type | Reported Research Focus |
| Quinoline Ring | Various electron-donating/withdrawing groups | Anticancer, Antimitotic Activity nih.gov |
| Pyrimidine Ring (N-alkylation) | Alkyl groups | Anticancer Properties nih.gov |
| Position 4 (Quinoline) | Aryl groups | Anticancer Properties nih.gov |
| General Scaffold | Alkylating functions | Antitumor Properties nih.gov |
Fused Ring Systems and Spiro Compounds
To explore more complex chemical architectures, the 1H,2H-pyrimido[4,5-b]quinolin-2-one scaffold has been extended through the fusion of additional rings and the creation of spirocyclic systems.
Fused Ring Systems: The annulation of additional heterocyclic or carbocyclic rings onto the pyrimido[4,5-b]quinoline framework results in polycyclic compounds with more rigid and defined three-dimensional shapes. These modifications can lead to novel pharmacological profiles. For example, the synthesis of triazolo[4,3:1,2]pyrimido[4,5-b]quinolin-5-one derivatives has been reported, creating a new ring system with potential antioxidant activity. researchgate.net Another approach involves the intramolecular cyclization of substituted pyrimidines to form tetracyclic systems. nih.gov These strategies expand the molecular diversity and complexity that can be achieved from the core structure. nih.gov
Spiro Compounds: Spiro compounds, which feature a single atom as a common junction for two rings, introduce significant three-dimensional character. The synthesis of spiro-pyrimido[4,5-b]quinolines has been achieved through the condensation of 2-aminoquinoline-3-carboxamide (B1276296) with cyclic ketones. researchgate.net These spirocyclic derivatives have been investigated for their biological activities. researchgate.netnih.gov For instance, spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives, which contain a spiro-fused pyrimidine system, have shown potential as antifungal agents. nih.gov The development of methodologies for creating spiro-fused heterocycles is an active area of research due to the unique structural motifs they generate. researchgate.netnih.gov
Table 2: Examples of Fused and Spiro Derivatives
| Derivative Type | Synthetic Precursors | Resulting System |
| Fused Ring | 2-Hydrazino-derivative and aliphatic acids | Triazolopyridopyrimidines researchgate.net |
| Spiro Compound | 2-Aminoquinoline-3-carboxamide and cyclic ketone | Spiro-pyrimido[4,5-b]quinoline researchgate.net |
| Spiro Compound | Isatin derivatives, amino acids, and piperidinones | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] nih.gov |
| Fused Ring | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and 6-aminouracils | Spirocyclic tetrahydrobenzo[if]quinolizines researchgate.net |
Isoelectronic and Isosteric Replacements
Isosteric and bioisosteric replacements are fundamental strategies in drug design used to modulate a molecule's properties while retaining its core biological activity. This involves substituting atoms or functional groups with others that have similar physical or chemical characteristics. researchgate.net
In the context of the this compound scaffold, a common isosteric modification is the replacement of the carbonyl oxygen at the 2-position with a sulfur atom to yield the corresponding 2-thioxo-pyrimido[4,5-b]quinoline. nih.gov This substitution can alter the compound's hydrogen bonding capabilities, polarity, and metabolic stability. Both 2-oxo and 2-thioxo derivatives have been synthesized and compared within the same study, often using precursors like barbituric acid or thiobarbituric acid. nih.gov
Another example of isosteric replacement is the substitution of a carbon atom in the quinoline ring with a nitrogen atom, creating an aza-quinoline derivative. These types of replacements can significantly affect the electronic properties and basicity of the molecule, potentially leading to different interactions with biological targets. The concept of replacing a benzene ring with a heteroaromatic ring like pyridine (B92270) is a widely used strategy in drug development. researchgate.net
Table 3: Common Isoelectronic and Isosteric Replacements
| Original Group | Replacement Group | Resulting Analog | Rationale for Replacement |
| C=O (Carbonyl) | C=S (Thiocarbonyl) | 2-Thioxo-pyrimido[4,5-b]quinoline | Alter hydrogen bonding, polarity, and metabolic stability nih.gov |
| C-H in quinoline ring | N (Nitrogen atom) | Aza-pyrimido[4,5-b]quinoline | Modify electronic properties, basicity, and target interactions researchgate.net |
| Benzene ring | Pyridine, Furan, Thiophene | Heteroaromatic analogs | Maintain biological activity with altered physicochemical properties researchgate.net |
Development of Compound Libraries and Screening Collections
The systematic synthesis of a large number of structurally related compounds, known as a compound library, is a cornerstone of modern drug discovery and materials science. For the this compound scaffold, various synthetic methodologies, particularly multicomponent reactions (MCRs), have been employed to generate such libraries efficiently. rsc.orgnih.gov
MCRs allow for the one-pot synthesis of complex molecules from three or more starting materials, which is ideal for creating diverse sets of derivatives. nih.gov For example, a three-component reaction of aromatic amines, barbituric acid, and aromatic aldehydes can produce a range of pyrimido[4,5-b]quinolinediones with substitutions at multiple positions. nih.gov The use of techniques like ultrasound and microwave irradiation can further accelerate these syntheses. nih.govnih.gov
These compound libraries form the basis of screening collections, which are then tested in high-throughput screening (HTS) campaigns to identify compounds with desired biological activities or material properties. nih.gov The discovery of potent and selective inhibitors of the mitotic kinesin-5, for example, originated from an HTS campaign of an in-house compound collection. nih.gov The data from these screens help to establish structure-activity relationships, guiding the further optimization of lead compounds. nih.gov The development of diverse libraries of pyrimido[4,5-b]quinoline derivatives is therefore essential for discovering novel therapeutic agents and functional materials. rsc.org
Conclusion and Future Research Perspectives
Summary of Key Achievements in 1H,2H-Pyrimido[4,5-B]quinolin-2-one Research
Research into the pyrimido[4,5-b]quinoline scaffold has yielded significant achievements, primarily in the areas of synthetic methodology and the discovery of potent biological activities. The core structure is recognized for its pharmaceutical importance, with derivatives exhibiting a wide range of properties including anticancer, antimicrobial, antioxidant, anti-inflammatory, and analgesic effects. unar.ac.idresearchgate.netnih.gov
Key achievements include:
Development of Efficient Synthetic Routes: Researchers have successfully moved beyond classical, multi-step syntheses. A notable achievement is the development of one-pot, three-component reactions for the synthesis of functionalized pyrimido[4,5-b]quinolinediones. nih.gov This approach, utilizing common starting materials like anilines, aldehydes, and barbituric acid, offers a more straightforward and versatile method compared to older techniques that relied on unstable intermediates. nih.gov
Discovery of Potent Anticancer Agents: A major breakthrough has been the identification of pyrimido[4,5-b]quinoline derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). cu.edu.eg Certain novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have demonstrated potent cytotoxic activity against cancer cell lines, with some compounds showing inhibitory concentrations (IC50) comparable or superior to the reference drug lapatinib. cu.edu.eg The most active of these compounds were also shown to induce cell-cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential. cu.edu.eg
Identification of Antimicrobial and Antioxidant Properties: Studies have successfully synthesized novel pyrimido[4,5-b]quinoline-4-one derivatives and evaluated their biological potential. unar.ac.idresearchgate.net Specific derivatives have been identified as potent antimicrobial agents, while others have shown promising antioxidant activity, in some cases exceeding that of the standard, ascorbic acid. unar.ac.idresearchgate.net This dual activity is particularly valuable in the search for agents to combat infections where oxidative stress is a contributing factor. mdpi.com
| Derivative Class | Biological Activity | Key Findings |
| N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines | Anticancer (Dual EGFR/HER2 Inhibition) | Compounds 4d, 4i, and 4l showed potent EGFR inhibition (IC50: 0.052–0.116 µM) and HER2 inhibition (IC50: 0.055-0.164 µM). cu.edu.eg |
| Pyrimido[4,5-b]quinoline-4-one derivatives | Antimicrobial & Antioxidant | Derivatives 17b, 9d, and 9c displayed significant antimicrobial activity. Compounds 17a, 29b, 5, 19, 23b, and 25b showed promising antioxidant properties. unar.ac.id |
| Pyrimido[4,5-b]quinolines with benzyloxy/triazole moieties | General Biological Activity | The quinoline (B57606) and pyrimidine (B1678525) scaffolds are known for a wide range of activities including antitumor, anti-inflammatory, and antimicrobial properties. nih.gov |
Identification of Remaining Research Gaps and Challenges
Despite the progress, several challenges and research gaps remain. A primary challenge lies in the need for greater diversity in the synthesized molecular libraries. While multicomponent reactions have improved access to various derivatives, the exploration of substituent patterns and their influence on activity is far from exhaustive. nih.govnih.gov
Further gaps include:
Limited Understanding of Structure-Activity Relationships (SAR): While potent compounds have been identified, a comprehensive understanding of the SAR for different biological targets is still developing. Systematic studies are needed to delineate how specific structural modifications to the pyrimido[4,5-b]quinoline core affect potency, selectivity, and pharmacokinetic properties.
Need for Broader Biological Screening: The biological evaluation of pyrimido[4,5-b]quinoline derivatives has largely focused on anticancer and antimicrobial activities. unar.ac.idcu.edu.eg There is a significant opportunity to screen these compounds against other important therapeutic targets, such as viral enzymes, protein kinases involved in other diseases, and neurodegenerative disorders. mdpi.com
Overcoming Synthetic Limitations: Some synthetic routes are still limited by the stability of precursors or the need for specific catalysts. nih.gov Developing more robust and "green" synthetic protocols that avoid harsh reagents and minimize waste remains an ongoing challenge. nih.gov
In-depth Mechanism of Action Studies: For many of the reported biological activities, the precise molecular mechanism of action has not been fully elucidated. For instance, while a compound is shown to induce apoptosis, the specific upstream and downstream signaling pathways involved often require further investigation. cu.edu.eg
Prognosis for Advancements in Synthesis and Biological Application
The future of this compound research appears promising, with advancements anticipated on multiple fronts. In synthesis, the trend is moving towards more sophisticated and efficient methodologies. We can expect to see wider adoption of multicomponent reactions, which allow for the rapid generation of complex molecules from simple starting materials in a single step. nih.govresearchgate.net The development of stereoselective syntheses will also be crucial for creating enantiomerically pure compounds, which is often necessary for potent and selective biological activity. researchgate.neteurekaselect.com
In terms of biological applications, the focus will likely expand beyond the current areas. Key future directions include:
Development of Multi-Target Ligands: Building on the success of dual EGFR/HER2 inhibitors, there is significant potential to design pyrimido[4,5-b]quinoline derivatives that can modulate multiple targets implicated in a single disease, potentially leading to more effective and robust therapies. cu.edu.eg
Exploration of New Therapeutic Areas: The structural similarity of the pyrimido[4,5-b]quinoline core to other biologically active heterocycles suggests its potential in underexplored areas. This includes neuroprotective agents for diseases like Alzheimer's, antiviral compounds, and modulators of the immune system. mdpi.com
Personalized Medicine: As our understanding of disease genetics improves, pyrimido[4,5-b]quinoline derivatives could be designed to target specific mutations in proteins like EGFR, leading to more personalized and effective cancer treatments.
Emerging Methodologies and Interdisciplinary Approaches
Future breakthroughs will be driven by the integration of emerging technologies and interdisciplinary collaborations. The synergy between synthetic chemistry, computational science, and molecular biology will be paramount.
Emerging methodologies that will shape the field include:
Advanced Synthesis Techniques: The use of unconventional energy sources like ultrasound and microwave irradiation is becoming more common to accelerate reaction times, increase yields, and promote greener chemistry. nih.govresearchgate.net Recent studies have demonstrated the successful use of ultrasound-assisted synthesis and subsequent formylation of pyrimido[4,5-b]quinolindiones. nih.gov
Novel Catalysis: The exploration of new and inexpensive catalysts, such as the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst in one-pot multicomponent reactions, provides an efficient and cost-effective alternative to traditional methods. nih.govacs.org
Computational Chemistry and AI: In silico methods, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in rationally designing new derivatives with enhanced potency and selectivity, thereby reducing the time and cost associated with drug discovery.
Interdisciplinary Biological Evaluation: Collaborations between chemists and biologists will enable more sophisticated biological testing. This includes high-throughput screening of large compound libraries, detailed cell-based assays to elucidate mechanisms of action, and preclinical evaluation in animal models to assess efficacy and pharmacokinetic profiles.
By embracing these emerging methodologies and fostering interdisciplinary research, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the next generation of innovative medicines.
Q & A
Q. How does heterocyclic fusion (e.g., imidazo, triazepino) alter biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
